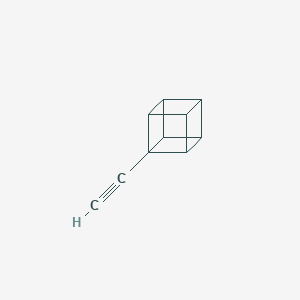

1-Ethynylcubane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethynylcubane is a chemical compound with the molecular formula C10H8 . It has an average mass of 128.171 Da and a monoisotopic mass of 128.062607 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 156.7±7.0 °C at 760 mmHg, and a vapor pressure of 3.7±0.1 mmHg at 25°C . Its enthalpy of vaporization is 37.7±0.8 kJ/mol, and it has a flash point of 34.1±12.3 °C . The index of refraction is 1.732, and the molar refractivity is 35.8±0.4 cm3 . It has no H bond acceptors or donors, and one freely rotating bond .Wissenschaftliche Forschungsanwendungen

Metabolic Activation and Covalent Binding

The metabolic activation of acetylenes, including compounds with ethynyl groups, can result in covalent binding to proteins, DNA, and heme. This process involves liver microsomal enzymes and can be influenced by nucleophiles like N-acetylcysteine. Such studies shed light on the reactivity and potential bioactivity of ethynyl-substituted compounds, including 1-Ethynylcubane, within biological systems (White et al., 1984).

Light Emission and Nanoaggregation

Research on 2,3,4,5-tetraphenylsiloles with different 1,1-substituents, including ethynyl groups, reveals their ability to emit light and form nanoaggregates. This demonstrates the potential of ethynyl-substituted compounds for applications in nanotechnology and materials science, where controlled light emission and aggregation properties are of interest (Chen et al., 2003).

Superoxide Production and Vasoconstriction

The role of endothelin in mediating superoxide production and vasoconstriction indicates a biological pathway that could be influenced by ethynyl-substituted compounds, including this compound. Understanding these mechanisms is crucial for exploring the therapeutic and pharmacological potential of such compounds (Loomis et al., 2005).

Unimolecular Reactions and Characterization

The study of unimolecular reactions, including those involving ethynyl groups, provides insight into the chemical properties and reactivity of ethynyl-substituted compounds. This is essential for designing and synthesizing materials with specific chemical functionalities (Lauhon & Ho, 2000).

Medicinal Chemistry Applications

The acetylene (ethynyl) group is recognized for its role in drug discovery and development. Ethynyl-substituted compounds, including this compound, have been explored for targeting various therapeutic proteins, demonstrating the group's versatility and potential in medicinal chemistry (Talele, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethynylcubane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNOVWJTSZHDJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12C3C4C1C5C4C3C25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)

![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)